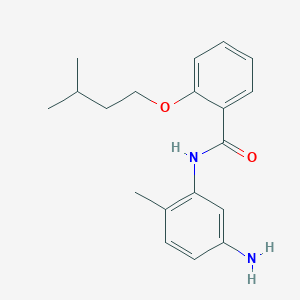
N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide, also known as NAMPA, is an organic compound used in scientific research and lab experiments. NAMPA is a derivative of benzamide, a type of amide. It is an important compound because it has a wide range of applications in scientific research, including as a neurotransmitter agonist and antagonist.
Applications De Recherche Scientifique
Antimicrobial Activity
N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide and its derivatives have been explored for their antimicrobial properties. A study synthesized and evaluated N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives for antibacterial and antifungal activities against various microorganisms. Benzamide derivative 1d showed significant activity with MIC values of 1.95, 3.9, and 7.8 microg/ml against drug-resistant B. subtilis, B. subtilis, and S. aureus, respectively, indicating a potential for developing new antimicrobial agents (Ertan et al., 2007).
Anticancer Activity
Research has also been directed towards the anticancer applications of benzamide derivatives. One such derivative, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), was synthesized and evaluated for its therapeutic efficacy in slowly and rapidly proliferating rat tumors. Despite its ineffectiveness in transplanted Yoshida sarcoma and Walker 256 carcinosarcoma, GOE1734 showed high growth-inhibiting efficacy in osteosarcoma, mammary carcinoma, and colorectal adenocarcinoma, highlighting its potential in treating slowly growing malignancies (Berger et al., 1985).
Anticonvulsant Activity
The anticonvulsant properties of benzamide analogs have also been investigated. 4-Amino-N-(2,6-dimethylphenyl)benzamide, known as ameltolide, and its derivatives 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide were synthesized and evaluated in several anticonvulsant models. These compounds showed superior efficacy to phenytoin in the maximal electroshock seizure test, with some showing higher efficacy and protective index after oral administration compared to ameltolide (Lambert et al., 1995).
Enzyme Inhibition
Benzamide derivatives have also been studied for their potential in enzyme inhibition. A series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and evaluated for their inhibitory potential against human recombinant alkaline phosphatases and ecto-5'-nucleotidases. These compounds showed varying degrees of inhibition, suggesting their potential for medicinal chemistry applications, especially in targeting nucleotide protein targets (Saeed et al., 2015).
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)10-11-23-18-7-5-4-6-16(18)19(22)21-17-12-15(20)9-8-14(17)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDSBVDJCRMCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid](/img/structure/B1384836.png)
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid](/img/structure/B1384837.png)
![(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1384838.png)

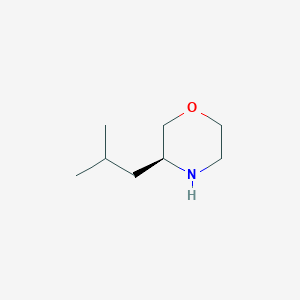
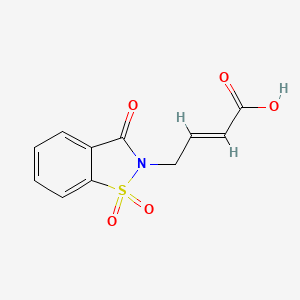


![6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384851.png)

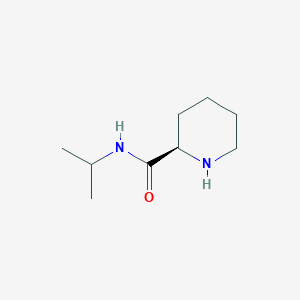
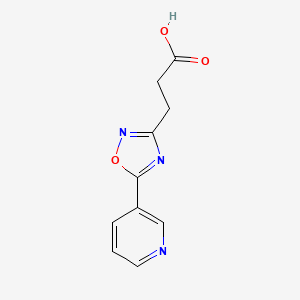
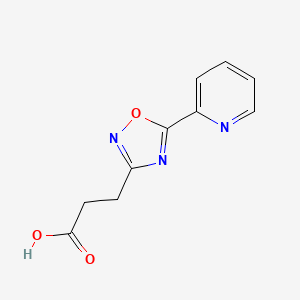
![[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B1384856.png)